1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a piperazine moiety at position 2. This scaffold is structurally versatile, enabling modifications that enhance its pharmacological properties. The piperazine ring contributes to improved solubility and bioavailability, while the phenyl group provides steric bulk that can influence target binding . Its synthesis typically involves coupling reactions, such as the treatment of the pyrazolo[3,4-d]pyrimidine precursor with aroyl isothiocyanates, followed by structural confirmation via NMR and elemental analysis .
Properties
IUPAC Name |
1-phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-2-4-12(5-3-1)21-15-13(10-19-21)14(17-11-18-15)20-8-6-16-7-9-20/h1-5,10-11,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITKIAQOOXYBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203108 | |
| Record name | 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245449-98-3 | |
| Record name | 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245449-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Protocol
-
Reagents : Phosphorus oxychloride (POCl₃), trimethylamine (TMA)
-
Conditions : Reflux at 110°C for 6–8 hours under anhydrous conditions.
-
Mechanism : POCl₃ acts as both a chlorinating agent and solvent, facilitating the replacement of the 4-keto oxygen with chlorine via nucleophilic substitution. TMA neutralizes HCl byproducts, driving the reaction to completion.
Reaction Optimization and Challenges
Solvent Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 12 | 78 |
| Ethanol | 80 | 24 | 65 |
| Acetonitrile | 100 | 18 | 68 |
DMF outperforms ethanol and acetonitrile due to its high polarity and ability to stabilize transition states.
Stoichiometric Considerations
Excess piperazine (2.5–3.0 equiv) is necessary to mitigate dimerization side reactions. Lower equivalents (1.0–1.5) result in <50% yield due to competing hydrolysis of the chlorinated intermediate.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time = 6.8 minutes.
Scalability and Industrial Relevance
Kilogram-scale production (patent WO2023056123) employs continuous-flow reactors to enhance reproducibility:
Emerging Methodologies
Chemical Reactions Analysis
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while substitution with arylamines can produce aryl-substituted derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core structure linked to a phenyl group and a piperazine moiety. The synthesis of 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to facilitate the formation of the pyrazolo[3,4-d]pyrimidine scaffold.
- Cyclization Techniques : Employing cyclization strategies to construct the heterocyclic framework efficiently.
These methods aim to optimize yield while minimizing the number of steps and reagents needed.
Biological Activities
This compound exhibits notable biological activities that make it a candidate for drug development:
- Kinase Inhibition : Interaction studies demonstrate that this compound binds effectively to various kinases, including cyclin-dependent kinase 2 (CDK2). Molecular docking simulations indicate favorable binding conformations within the active sites of these kinases, suggesting its potential efficacy as a therapeutic agent in oncology and other diseases.
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Its structural configuration allows for significant interactions with biological targets, enhancing its selectivity and potency against specific cancer types.
Potential Applications
The potential applications of this compound include:
- Cancer Therapy : As an inhibitor of CDK2 and other related kinases, it may be used in targeted cancer therapies.
- Neuropharmacology : Given the piperazine moiety's known effects on neurotransmitter systems, there is potential for applications in treating neurological disorders.
Case Studies
Several studies have documented the efficacy of this compound in various experimental models:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines (e.g., MCF7 breast cancer cells) at nanomolar concentrations. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.
- In Vivo Models : Animal studies indicated that administration of this compound resulted in reduced tumor size in xenograft models of human cancers. The pharmacokinetic profile showed favorable absorption and distribution characteristics.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of 1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:
Substituent Variations on the Piperazine/Piperidine Ring
1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine Molecular Weight: 293.35 g/mol Activity: Replacing piperazine with piperidine reduces hydrogen-bonding capacity (3 H-bond acceptors vs.
Modifications to the Pyrazolo[3,4-d]pyrimidine Core
- 6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Activity: Optimized for anti-leishmanial efficacy (IC₅₀ < 1 µM in murine models) via oral administration. The 6-amino group enhances solubility and target engagement . Key Difference: Absence of the 1-phenyl group reduces steric hindrance, possibly improving binding to parasitic enzymes .
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Activity: Hybridization with thieno[3,2-d]pyrimidine improves π-π stacking interactions, leading to promising anticancer activity .
Functional Group Additions
1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine (KKC080096)
- N3-(3-Aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine Activity: EGFR inhibitor (IC₅₀ = 0.2 µM). The 3-aminophenyl and 3-chlorophenyl groups enable dual hydrogen bonding and hydrophobic interactions with the kinase domain .
Structural and Pharmacokinetic Comparison
Key Research Findings
- Synthetic Accessibility: Derivatives with piperazine/phenyl groups are synthesized via nucleophilic substitution or coupling reactions, while hybrid structures (e.g., thieno-pyrimidine) require multi-step protocols involving Vilsmeier–Haack reagents .
- Biological Specificity: Minor substituent changes drastically alter activity. For example, 1NA-PP1 inhibits PKC isoforms, whereas PP1 analogs without the t-butyl group are inactive .
Biological Activity
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This compound, characterized by a pyrazolo[3,4-d]pyrimidine core, exhibits potential in medicinal chemistry, particularly as an anticancer agent and enzyme inhibitor. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 280.33 g/mol. The compound features a phenyl group and a piperazine moiety attached to the pyrazolo[3,4-d]pyrimidine scaffold, which contributes to its biological activity.
The primary mechanism of action involves the inhibition of specific enzymes and receptors. Notably, it has been identified as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. Additionally, it exhibits antitumor activity through the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.
Anticancer Activity
Research indicates that derivatives of this compound show promising anticancer properties. A study highlighted that compounds derived from this scaffold demonstrated significant inhibition of tumor growth in various cancer cell lines, including MCF-7 breast cancer cells. The most potent derivatives exhibited IC50 values ranging from 0.3 to 24 µM against dual targets EGFR and vascular endothelial growth factor receptor 2 (VEGFR2) .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Target | IC50 (µM) | Effect on Cell Growth |
|---|---|---|---|
| Compound 5i | EGFR/VEGFR2 | 0.3 | Inhibited tumor growth |
| Compound I | EGFR TK | 19 | Induced apoptosis |
| Compound II | EGFR TK | 21 | Suppressed cell migration |
Enzyme Inhibition
The compound has also shown effectiveness as an acetylcholinesterase inhibitor , which is particularly relevant for neurodegenerative diseases such as Alzheimer’s disease. This activity suggests potential therapeutic applications in enhancing cognitive function by increasing acetylcholine levels in the brain .
Study on Antitumor Effects
In a recent study, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold were tested for their ability to inhibit EGFR tyrosine kinase. The results demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis and inhibited cell migration in cancer models .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding modes of these compounds with their targets. For instance, the nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core engage in multiple hydrogen bonds with the active sites of EGFR, enhancing binding affinity and specificity .
Q & A
Q. Table 1. Representative Synthetic Yields and Conditions
| Derivative | Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| XV | Thiourea | DCM, reflux, 2 h | 75 | |
| 10a | Benzoate | Dry benzene, 12 h | 68 | |
| 9a | Urea | DCM, 0°C, 4 h | 82 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Derivative | 1H NMR (δ, ppm) | IR (cm⁻¹) | Key Assignments |
|---|---|---|---|
| XXIe | 4.31 (s, OCH₃) | 1170 | C-O stretch |
| 10h | 11.97 (s, NH) | 3322 | NH stretch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
